N-(2,5-dimethylpyrazol-3-yl)-N'-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide
Description
N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring and a furan ring, both of which are known for their biological and chemical significance.
Properties
IUPAC Name |
N-(2,5-dimethylpyrazol-3-yl)-N'-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-7-12-8-9-13(25-12)15(18(3,4)5)20-17(24)16(23)19-14-10-11(2)21-22(14)6/h8-10,15H,7H2,1-6H3,(H,19,23)(H,20,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKCHOERDHCJKRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(O1)C(C(C)(C)C)NC(=O)C(=O)NC2=CC(=NN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a diketone.
Formation of the furan ring: This involves the cyclization of a suitable precursor, such as a 1,4-diketone, in the presence of an acid catalyst.
Coupling of the pyrazole and furan rings: This step involves the reaction of the pyrazole and furan derivatives with an appropriate linker, such as oxalyl chloride, under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-methylfuran-2-yl)-2,2-dimethylpropyl]oxamide
- N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylthiophene-2-yl)-2,2-dimethylpropyl]oxamide
Uniqueness
N-(2,5-dimethylpyrazol-3-yl)-N’-[1-(5-ethylfuran-2-yl)-2,2-dimethylpropyl]oxamide is unique due to its specific combination of pyrazole and furan rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
